GAT564

CB1 Receptor Pharmacology Allosteric Modulation cAMP Assay

CB1 allosteric modulator research requires compound-specific quantitative data-functional selectivity among 2-phenylindole derivatives cannot be inferred from structural similarity alone. GAT564 (Compound 15d) is the validated solution: • EC50 87 nM (cAMP), 320 nM (β-arrestin2); bias ratio 3.68 for defined pathway profiling • Significant IOP reduction in normotensive murine glaucoma model-unlike ZCZ011 which is ineffective in this model • No intrinsic agonist activity; ideal control for allosteric vs. orthosteric pharmacology Supplied with full analytical documentation for reproducible, mechanism-defined CB1 PAM research.

Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
Cat. No. B12404925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT564
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CSC=C4
InChIInChI=1S/C20H16N2O2S/c23-22(24)12-17(14-6-2-1-3-7-14)19-16-8-4-5-9-18(16)21-20(19)15-10-11-25-13-15/h1-11,13,17,21H,12H2
InChIKeyNCOQFHIDDWOEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GAT564: Differentiated CB1 Allosteric Modulator


3-(2-nitro-1-phenylethyl)-2-thiophen-3-yl-1H-indole, also known as GAT564 (Compound 15d), is a synthetic 2-phenylindole derivative that functions as a potent allosteric modulator of the cannabinoid 1 receptor (CB1R) . It belongs to a class of CB1R positive allosteric modulators (PAMs) that enhance orthosteric ligand binding and signaling without directly activating the receptor in the absence of an orthosteric agonist [1]. The compound was identified through a systematic structure-activity relationship (SAR) study that replaced the C2-phenyl ring of the prototypic CB1R PAM GAT211 with heteroaromatic substituents, establishing thiophene as a best-tolerated modification [1].

CB1 allosteric modulation studies – enables differentiation of G-protein versus β-arrestin pathway engagement without intrinsic agonist activity.

Normotensive intraocular pressure (IOP) models – supports IOP reduction research in ocular normotensive systems, distinct from other CB1 PAMs that lack this response.

Biased signaling SAR workflows – serves as a C2-thiophene benchmark to probe allosteric site requirements and functional selectivity.

Structural Basis of GAT564 Selectivity


CB1 receptor positive allosteric modulators (PAMs) exhibit profound functional selectivity (biased signaling) that cannot be predicted from structural similarity alone. Despite sharing a common 2-phenylindole scaffold, subtle modifications at the C2 position produce dramatic shifts in potency, efficacy, and signaling pathway preference [1]. For instance, replacing the C2-phenyl group of GAT211 with a 3-thienyl moiety (as in GAT564) enhances cAMP pathway engagement while differentially modulating β-arrestin2 recruitment [2]. This bias, combined with compound-specific in vivo tissue distribution and target engagement properties, means that GAT564's preclinical efficacy in reducing intraocular pressure (IOP) in a normotensive glaucoma model cannot be assumed for any other CB1 PAM. Researchers requiring reproducible, mechanism-defined CB1 allosteric modulation must therefore rely on compound-specific quantitative data rather than class-level assumptions.

Structural analog gap

Compounds like GAT211 or ZCZ011 exhibit distinct signaling bias ratios and in vivo IOP profiles; research endpoints may not transfer between structural analogs.

Class-level assumptions

CB1 PAM functional selectivity is compound-specific. Tissue distribution and target engagement differ, making class-level substitution unreliable for mechanism-defined studies.

Normotensive model mismatch

Other CB1 PAMs may show IOP effects only in hypertensive models; normotensive IOP responses observed with GAT564 are not generalizable to all CB1 allosteric modulators.

GAT564 vs. Comparator CB1 PAMs


cAMP Inhibition Potency

In HitHunter cAMP assays using human CB1R and an EC20 concentration of the orthosteric agonist CP55,940, GAT564 (Compound 15d) exhibited an EC50 of 87 nM for allosteric potentiation of cAMP inhibition, compared to 230 nM for the prototypic CB1 PAM GAT211 [1]. This represents a 2.6-fold improvement in potency over the parent compound within the same experimental system [2]. Notably, ZCZ011, another well-characterized CB1 PAM, shows an even lower cAMP EC50 of 18 ± 1 nM in a similar assay, indicating that GAT564 occupies a distinct potency niche within the class [3].

cAMP pathway EC50
Cross-study comparable
87 nM
Reported cAMP potentiation context; 2.6× lower EC50 than parent GAT211.
Human CB1R, HitHunter assay, EC20 CP55,940
CB1 Receptor Pharmacology Allosteric Modulation cAMP Assay Biased Signaling

β-Arrestin2 Recruitment Potency

In PathHunter β-arrestin2 recruitment assays using human CB1R and EC20 CP55,940, GAT564 demonstrated an EC50 of 320 nM for allosteric potentiation, which is 2.9-fold more potent than the parent compound GAT211 (EC50 940 nM, 95% CI 540–1,800 nM) [1][2]. This differential potency across signaling pathways (87 nM cAMP vs. 320 nM β-arrestin2) indicates a biased signaling profile that favors G-protein-mediated cAMP inhibition over β-arrestin recruitment [1].

β-arrestin2 EC50
Cross-study comparable
GAT564: 320 nM
GAT211: 940 nM
Supports biased signaling interpretation; 2.9× improvement vs. parent.
PathHunter assay, EC20 CP55,940
β-Arrestin Recruitment CB1 Signaling Bias PathHunter Assay Functional Selectivity

In Vivo IOP Reduction in Glaucoma

In an ocular normotensive murine model of glaucoma, topical administration of GAT564 resulted in a statistically significant reduction of intraocular pressure (IOP), demonstrating in vivo efficacy [1]. In contrast, the structurally related CB1 PAM ZCZ011 showed no IOP-lowering effect in normotensive mice, with efficacy only observed in ocular hypertensive models [2]. This differential in vivo response highlights that GAT564 uniquely lowers IOP even under normotensive conditions, a property not shared by all CB1 PAMs.

In vivo IOP model
Model-specific
Normotensive murine IOP reduction reported
Endpoint context: GAT564 lowered IOP in normotensive model where ZCZ011 did not.
Topical administration, ocular normotensive mouse
Glaucoma Intraocular Pressure Ocular Pharmacology Topical Drug Delivery

cAMP vs. β-Arrestin2 Signaling Bias

The ratio of β-arrestin2 EC50 to cAMP EC50 provides a quantitative measure of signaling bias. For GAT564, this ratio is 3.68 (320 nM / 87 nM), indicating a 3.7-fold preference for the cAMP pathway over β-arrestin2 recruitment [1]. In comparison, the parent compound GAT211 exhibits a ratio of 4.09 (940 nM / 230 nM) [2]. While both compounds favor cAMP signaling, the absolute potency values show that GAT564 achieves stronger engagement of both pathways, with a slightly reduced bias ratio suggesting more balanced pathway activation.

Bias ratio (β-arr2/cAMP)
Cross-study comparable
3.68
Reported signaling bias favoring cAMP; ratio differs from GAT211 (4.09).
Derived from EC50 values above
Functional Selectivity Biased Signaling CB1 Pharmacology GPCR

Research Applications of GAT564


Allosteric vs. Orthosteric Agonism Assays

GAT564's EC50 values of 87 nM (cAMP) and 320 nM (β-arrestin2) in the presence of CP55,940 enable precise concentration-response experiments to characterize allosteric enhancement of orthosteric ligand signaling [1]. Unlike direct CB1 agonists, GAT564 lacks intrinsic agonist activity, making it an ideal control for distinguishing allosteric versus orthosteric pharmacology in cell-based assays. Researchers can use GAT564 to validate assay systems designed to detect allosteric modulation and to benchmark new CB1 PAM candidates.

Prophylactic IOP Reduction in Glaucoma

GAT564 is uniquely suited for glaucoma studies requiring IOP lowering in normotensive animals—a model of early intervention or prophylactic therapy [2][3]. Unlike ZCZ011, which is ineffective in normotensive mice, GAT564 demonstrates significant IOP reduction when administered topically in the ocular normotensive murine model. This property makes GAT564 a critical tool for investigating CB1-mediated pathways in the prevention of ocular hypertension and for screening combination therapies targeting early-stage glaucoma.

SAR Studies of CB1 Allosteric Sites

The C2-thiophene substitution that distinguishes GAT564 from the parent GAT211 represents a validated modification that improves both cAMP and β-arrestin2 potency by 2.6- to 2.9-fold [1][4]. GAT564 therefore serves as a benchmark compound in SAR campaigns aimed at mapping the CB1 allosteric binding pocket, particularly for probing the steric and electronic requirements at the C2 position of the 2-phenylindole scaffold. Its well-defined pharmacological profile facilitates computational docking studies and mutagenesis experiments.

Biased Signaling: cAMP vs. β-Arrestin2

GAT564's signaling bias ratio of 3.68 (β-arrestin2 EC50 / cAMP EC50) provides a defined functional selectivity profile for investigating how differential engagement of G-protein versus β-arrestin pathways influences downstream cellular and physiological outcomes [1]. Researchers can compare GAT564's bias ratio (3.68) with that of GAT211 (4.09) and ZCZ011 (cAMP EC50 18 nM) to systematically evaluate the impact of pathway preference on therapeutic efficacy and side-effect profiles in pain, neuroprotection, and metabolic disease models.

Application
Selection Property
Validation Focus
Allosteric vs. orthosteric pharmacology studies
Agonist-independent enhancement profile
Allosteric control assays with orthosteric agonist co-application
Normotensive IOP model research
IOP-lowering response in normotensive mice
Normotensive vs. hypertensive model comparison
CB1 allosteric site SAR
C2-thiophene benchmark scaffold
Structure-activity relationship at C2 position
Biased signaling pathway dissection
cAMP/β-arrestin bias ratio context
Pathway-specific endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GAT564

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.